molecular formula C5H7ClF3N3 B13557857 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B13557857
M. Wt: 201.58 g/mol
InChI Key: KYTTXTOIFOHEDD-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C5H5F3N2·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The trifluoromethyl group and the amine functionality make this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with an amine source under acidic conditions. One common method includes the use of methyl hydrazine hydrochloride as a starting material, which reacts with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product. The use of flow chemistry for lithiation and electrophilic trapping has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the amine functionality but shares the trifluoromethyl group.

Uniqueness

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is unique due to its combination of a trifluoromethyl group and an amine functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C5H7ClF3N3

Molecular Weight

201.58 g/mol

IUPAC Name

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C5H6F3N3.ClH/c1-2-3(9)4(11-10-2)5(6,7)8;/h9H2,1H3,(H,10,11);1H

InChI Key

KYTTXTOIFOHEDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)N.Cl

Origin of Product

United States

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